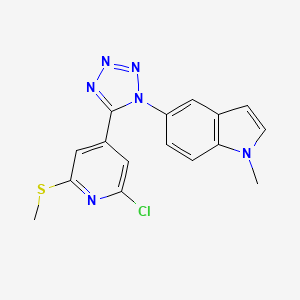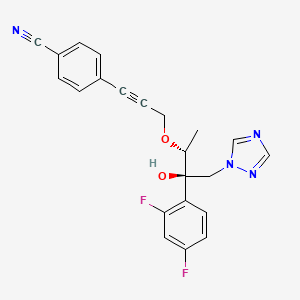
Antifungal agent 60
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It demonstrates potent activity against various human pathogenic fungal species, including fluconazole-resistant Candida albicans and multi-drug resistant Candida auris . This compound is particularly significant due to its ability to combat resistant fungal strains, making it a valuable asset in antifungal therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 60 involves multiple steps, including the formation of key intermediates through specific reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis processes that ensure high yield and purity. These methods often involve the use of specialized reactors and purification systems to isolate the final product. The exact industrial methods are proprietary and are optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal agent 60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Antifungal agent 60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ergosterol biosynthesis inhibition and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell membrane integrity and resistance mechanisms.
Medicine: Utilized in the development of antifungal therapies for resistant fungal infections.
Industry: Applied in the formulation of antifungal coatings and treatments for various materials.
Mécanisme D'action
Antifungal agent 60 exerts its effects by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway. By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, thereby compromising the fungal cell membrane.
Comparaison Avec Des Composés Similaires
Fluconazole: Another ergosterol biosynthesis inhibitor, but with a different mechanism of action.
Itraconazole: Similar to fluconazole, but with a broader spectrum of activity.
Voriconazole: A more potent ergosterol biosynthesis inhibitor with activity against a wider range of fungal species.
Uniqueness: Antifungal agent 60 is unique due to its potent activity against multi-drug resistant fungal strains, including Candida auris . This makes it a valuable alternative to other antifungal agents, particularly in cases where resistance to conventional treatments is a concern.
Propriétés
Formule moléculaire |
C22H18F2N4O2 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
4-[3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]oxyprop-1-ynyl]benzonitrile |
InChI |
InChI=1S/C22H18F2N4O2/c1-16(30-10-2-3-17-4-6-18(12-25)7-5-17)22(29,13-28-15-26-14-27-28)20-9-8-19(23)11-21(20)24/h4-9,11,14-16,29H,10,13H2,1H3/t16-,22-/m1/s1 |
Clé InChI |
LKBWEXJYRWLMSU-OPAMFIHVSA-N |
SMILES isomérique |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
SMILES canonique |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


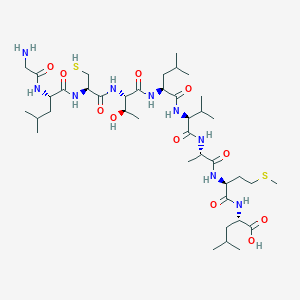
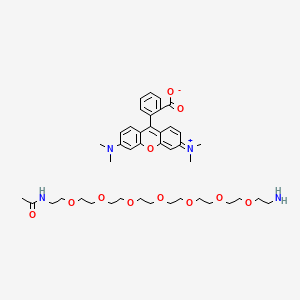

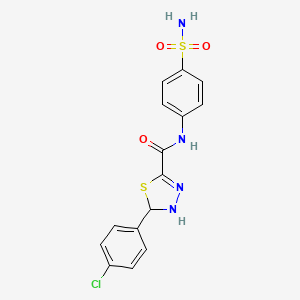

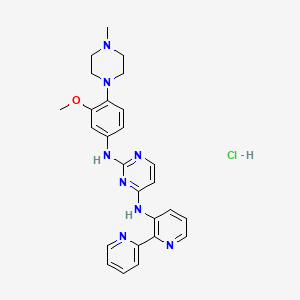
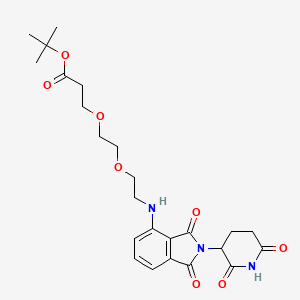
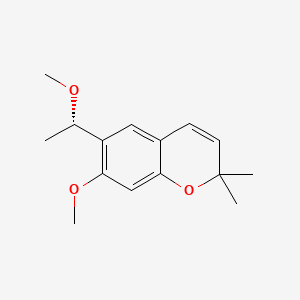

![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

